In-Depth Technical Guide: Synthesis and Characterization of N-Nitroso-Salbutamol
In-Depth Technical Guide: Synthesis and Characterization of N-Nitroso-Salbutamol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Nitroso-Salbutamol (NNS), a nitrosamine impurity of the widely used bronchodilator, Salbutamol. The formation of nitrosamines in pharmaceutical products is a significant concern for regulatory bodies and manufacturers due to their potential carcinogenic properties. This document outlines the synthetic pathways, detailed analytical methodologies for characterization, and relevant quantitative data to support research and development in this area.
Introduction
N-Nitroso-Salbutamol (Chemical Formula: C₁₃H₂₀N₂O₄, Molecular Weight: 268.31 g/mol ) is a nitrosamine impurity that can form from the secondary amine moiety present in the Salbutamol molecule.[1] Its presence in Salbutamol drug products is closely monitored by regulatory agencies. The formation of NNS can occur during the synthesis of the active pharmaceutical ingredient (API), during the manufacturing of the final drug product, or upon storage. The primary chemical reaction involves the interaction of Salbutamol with nitrosating agents, such as nitrous acid, which can be generated from nitrites present as excipients or contaminants.[1] Factors such as pH, temperature, and the presence of catalysts can influence the rate of formation.
Synthesis of N-Nitroso-Salbutamol
The synthesis of N-Nitroso-Salbutamol is crucial for its use as a reference standard in analytical method development, validation, and impurity profiling. A general and scalable synthesis approach has been reported, providing a basis for its preparation in a laboratory setting.
General Synthesis Pathway
The fundamental reaction for the formation of N-Nitroso-Salbutamol is the nitrosation of the secondary amine in Salbutamol. This reaction is typically carried out by treating Salbutamol with a nitrosating agent, most commonly sodium nitrite, in an acidic medium. The acidic conditions generate nitrous acid (HNO₂) in situ, which is the active nitrosating species.
A visual representation of this synthesis pathway is provided below.
Caption: Figure 1. Synthesis Pathway of N-Nitroso-Salbutamol
Experimental Protocol
Materials:
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Salbutamol
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Sodium Nitrite (NaNO₂)
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Hydrochloric Acid (HCl) or another suitable acid
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Deionized Water
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Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
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Anhydrous Sodium Sulfate or Magnesium Sulfate
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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Dissolution: Dissolve a known quantity of Salbutamol in deionized water, potentially with the aid of a minimal amount of acid to ensure complete dissolution.
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Acidification: Cool the solution in an ice bath and slowly add a dilute solution of hydrochloric acid to achieve an acidic pH (typically pH 3-4).
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Nitrosation: While maintaining the low temperature, add a solution of sodium nitrite in deionized water dropwise to the Salbutamol solution with constant stirring. The molar ratio of sodium nitrite to Salbutamol should be carefully controlled, typically starting with a slight excess of the nitrite.
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Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Quenching: Once the reaction is complete, any excess nitrous acid can be quenched by the addition of a quenching agent like sulfamic acid or ammonium sulfamate.
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Extraction: The aqueous solution is then extracted multiple times with a suitable organic solvent.
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Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude N-Nitroso-Salbutamol.
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Purification: The crude product can be further purified using techniques such as column chromatography.
Characterization of N-Nitroso-Salbutamol
The definitive identification and quantification of N-Nitroso-Salbutamol require a combination of spectroscopic and chromatographic techniques. Commercial suppliers of N-Nitroso-Salbutamol reference standards typically provide a comprehensive Certificate of Analysis with detailed characterization data.
Analytical Techniques and Expected Data
The following table summarizes the key analytical techniques used for the characterization of N-Nitroso-Salbutamol and the expected nature of the data.
| Analytical Technique | Purpose | Expected Data/Observations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A distinct peak at a specific retention time under defined chromatographic conditions. Purity is typically reported as a percentage area. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-sensitivity detection and quantification, structural confirmation. | Parent ion corresponding to the molecular weight of N-Nitroso-Salbutamol (m/z 269.1 for [M+H]⁺). Characteristic fragment ions are observed upon collision-induced dissociation. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Structural elucidation by identifying the chemical environment of protons. | Specific chemical shifts and coupling constants for the protons in the N-Nitroso-Salbutamol molecule. The presence of the nitroso group will induce a downfield shift in the signals of adjacent protons compared to the parent Salbutamol. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the N-N and N=O stretching vibrations of the nitroso group, typically in the regions of 1050-1100 cm⁻¹ and 1430-1470 cm⁻¹, respectively. |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability. | A profile of mass loss as a function of temperature, indicating the decomposition temperature of the compound. |
Experimental Workflow for Characterization
The general workflow for the comprehensive characterization of a newly synthesized batch of N-Nitroso-Salbutamol is depicted below.
Caption: Figure 2. Experimental Workflow for Characterization
Quantitative Data Summary
The following table provides a summary of the key quantitative data for N-Nitroso-Salbutamol. It should be noted that specific spectroscopic data (NMR chemical shifts, MS fragmentation patterns, and IR peaks) are often proprietary to the commercial suppliers of the reference standards. The data presented here are based on the chemical structure and general knowledge of nitrosamine compounds.
| Parameter | Value | Reference/Source |
| Chemical Formula | C₁₃H₂₀N₂O₄ | [1] |
| Molecular Weight | 268.31 g/mol | [1] |
| CAS Number | 2919946-71-5 | [2] |
| Appearance | Typically an off-white to yellow solid | General observation |
| ¹H NMR | Signals corresponding to aromatic, benzylic, aliphatic, and tert-butyl protons. Protons alpha to the nitroso group are expected to be shifted downfield. | Proprietary data from commercial suppliers |
| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z 269.1. Characteristic fragments may include loss of the nitroso group (-NO) and water (-H₂O). | Theoretical and proprietary data |
| IR Spectroscopy (cm⁻¹) | Characteristic peaks for O-H, C-H, C=C (aromatic), N=O, and N-N stretching. | Proprietary data from commercial suppliers |
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of N-Nitroso-Salbutamol. The controlled synthesis of this impurity is paramount for its use as a reference standard, which is essential for the development and validation of sensitive analytical methods to ensure the safety and quality of Salbutamol-containing drug products. The characterization workflow and data presented herein offer a framework for researchers and drug development professionals working to monitor and control nitrosamine impurities. For definitive quantitative characterization, the use of a certified reference material from a reputable supplier is highly recommended.

